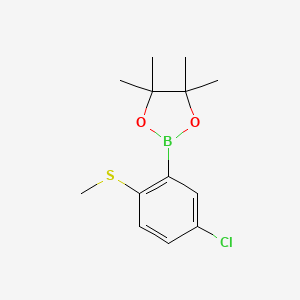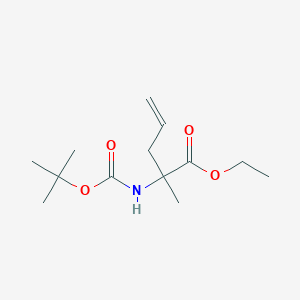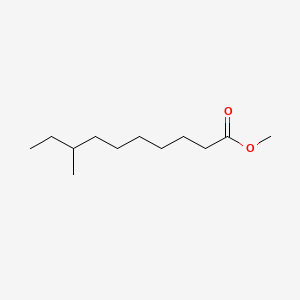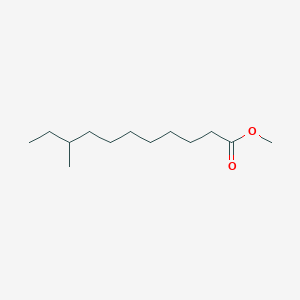
Methyl 9-methylundecanoate
Descripción general
Descripción
Methyl 9-methylundecanoate is a useful research compound. Its molecular formula is C13H26O2 and its molecular weight is 214.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Chemistry Applications : Gilbert and Startin (1980) investigated the transformation products of epoxides, including Methyl 9,10-epoxyoctadecanoate, in the heat stabilization of poly(vinyl chloride) (PVC). This study highlights the importance of understanding the chemical transformations of methyl esters in polymer processing, which is crucial for developing more efficient and durable materials (Gilbert & Startin, 1980).
Synthesis of Phenyl Substituted Fatty Esters : Lie Ken Jie and Wong (2006) worked on the synthesis of phenyl-substituted C18 furanoid fatty esters, including Methyl 9,12-epoxy-10-phenyl-9,11-octadecadienoate. This research is significant for the synthesis of specialized esters with potential applications in industrial chemistry and material science (Lie Ken Jie & Wong, 2006).
Metabolic Studies in Cardiology : Hasegawa et al. (2002) explored the use of a methyl-branched fatty acid analog, 15-(p-iodophenyl)-9-(R,S)-methylpentadecanoic acid (9MPA), for detecting viable myocardium in ischemic rat myocardium. This study contributes to the field of cardiology by providing insights into the use of methyl-branched fatty acids in diagnostic imaging (Hasegawa et al., 2002).
Fatty Acid Synthesis and Characterization : Gupta and Peters (1969) focused on the synthesis and properties of various C15-acids, including compounds related to Methyl 9-methylundecanoate. Their work provides foundational knowledge in the field of lipid chemistry, essential for developing new compounds with specific properties (Gupta & Peters, 1969).
Oleochemicals Research : Ahmad and Jie (2008) described the derivatization of methyl 9-hydroxyoctadec-12-ynoate to obtain industrially important fatty compounds. This research is significant for the oleochemical industry, focusing on the production and application of oils and fats (Ahmad & Jie, 2008).
Propiedades
IUPAC Name |
methyl 9-methylundecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-4-12(2)10-8-6-5-7-9-11-13(14)15-3/h12H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWAVFSGXPEYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine](/img/structure/B8227442.png)

![Tripotassium 2,4,6,8,10,12,13-heptaazatricyclo[7.3.1.0,5,13]trideca-1,3,5,7,9,11-hexaene-3,7,11-tris(olate)](/img/structure/B8227458.png)
![4-Ethenyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B8227459.png)

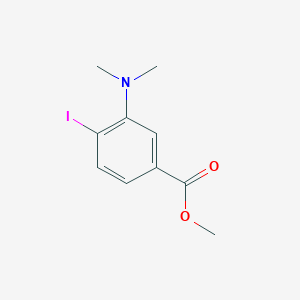


![[4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B8227483.png)

